molecular formula C10H10O3S2 B13667498 S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate

S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate

Cat. No.: B13667498
M. Wt: 242.3 g/mol
InChI Key: NFASRRDMCUQXKP-UHFFFAOYSA-N
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Description

S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate is a sulfinothioate ester characterized by a central sulfinyl-thio (S=O-S) functional group, with both substituents being furan-2-ylmethyl moieties. This structure confers unique electronic and steric properties, distinguishing it from simpler thioesters or sulfonates.

Properties

Molecular Formula

C10H10O3S2

Molecular Weight

242.3 g/mol

IUPAC Name

2-(furan-2-ylmethylsulfinylsulfanylmethyl)furan

InChI

InChI=1S/C10H10O3S2/c11-15(8-10-4-2-6-13-10)14-7-9-3-1-5-12-9/h1-6H,7-8H2

InChI Key

NFASRRDMCUQXKP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CSS(=O)CC2=CC=CO2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the reaction of furan-2-ylmethyl thiol or related thiol derivatives with sulfinylating agents or sulfenyl chlorides to form the sulfinothioate linkage. The key challenge is to achieve selective oxidation states of sulfur and maintain the integrity of the furan rings.

Representative Preparation Route

One documented approach to prepare related furan-2-ylmethanesulfinothioate derivatives involves:

  • Step 1: Preparation of furan-2-ylmethyl thiol
    This can be synthesized by reduction of furan-2-ylmethyl halides or by substitution reactions starting from furan-2-carboxaldehyde derivatives.

  • Step 2: Formation of sulfinothioate bond
    The furan-2-ylmethyl thiol is reacted with furan-2-ylmethanesulfinyl chloride or analogous sulfinylating reagents under controlled conditions, typically in an inert atmosphere (e.g., nitrogen) to prevent over-oxidation. Solvents such as acetonitrile, toluene, or ketones (e.g., methyl isobutyl ketone) are used to facilitate the reaction.

  • Step 3: Purification
    The product is purified through crystallization or chromatographic techniques to isolate the pure sulfinothioate compound.

Reaction Conditions and Optimization

  • The reaction temperature is maintained typically between 80°C to 110°C to ensure efficient formation of the sulfinothioate bond without decomposition.
  • The presence of a base such as potassium carbonate or triethylamine can be used to neutralize generated acids and drive the reaction forward.
  • An inert atmosphere is preferred to avoid oxidation beyond the sulfinothioate stage.

Alternative Synthetic Approaches

  • One-pot synthesis methods involving condensation reactions of furan-2-carbaldehyde with suitable sulfur-containing nucleophiles have been explored in related furan chemistry, enhancing efficiency by reducing purification steps.
  • Methods involving the use of benzoylisothiocyanate and subsequent transformations to related sulfur-containing heterocycles have been reported, which could be adapted for sulfinothioate synthesis.

Analytical Data and Research Outcomes

Structural Characterization

  • Crystallographic studies of related furan-2-ylmethanesulfinothioate compounds reveal twofold symmetry and dihedral angles between furan rings around 80.9°, indicating a non-planar conformation.
  • Weak intermolecular C—H···O hydrogen bonds contribute to crystal packing, with torsion angles around the C—S—S—C linkage approximately 82°.

Spectroscopic Data

  • Infrared spectroscopy typically shows characteristic sulfinothioate S=O stretching vibrations.
  • Nuclear magnetic resonance (NMR) spectra confirm the presence of furan rings and the sulfinothioate linkage.
  • Elemental analysis and mass spectrometry support the molecular formula and purity.

Table of Atomic Displacement Parameters (Example from Related Compound)

Atom U11 (Ų) U22 (Ų) U33 (Ų) U12 (Ų) U13 (Ų) U23 (Ų)
Sulfur (S1) 0.0521(4) 0.0597(5) 0.0569(5) -0.0007(3) -0.0038(3) 0.0117(3)
Oxygen (O1) 0.0531(10) 0.0581(11) 0.0676(12) 0.0036(8) -0.0012(8) 0.0087(8)
Oxygen (O2) 0.0632(11) 0.0682(12) 0.0640(11) 0.0093(9) -0.0095(9) 0.0170(9)

Note: Data adapted from crystallographic studies of a closely related furan-2-ylmethanesulfinothioate derivative.

Summary Table of Preparation Conditions

Step Reactants Conditions Solvent Atmosphere Temperature Notes
1 Furan-2-ylmethyl halide + reducing agent Reduction to thiol Various (e.g., ethanol) Ambient Room temp to reflux Thiol formation
2 Furan-2-ylmethyl thiol + sulfinyl chloride Sulfinothioate bond formation Acetonitrile, toluene, or ketones Nitrogen or inert gas 80–110°C Base added to neutralize acid
3 Crude product Purification Crystallization or chromatography - Ambient Isolation of pure compound

Chemical Reactions Analysis

Types of Reactions: S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential antimicrobial properties. Furan derivatives are known to exhibit antibacterial and antifungal activities, making them valuable in the development of new antibiotics .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of bacterial infections. Its ability to interfere with microbial cell processes makes it a candidate for new drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various chemical manufacturing processes .

Comparison with Similar Compounds

S-(furan-2-ylmethyl) (3,5-Dimethoxyphenyl) Carbamothioate

  • Structure : A carbamothioate (R-S-C(O)-N-) with a 3,5-dimethoxyphenyl group and a furan-2-ylmethyl substituent.
  • Key Properties : Synthesized via the Staudinger-Aza-Wittig reaction using isotopically labeled CO₂, yielding a stable white solid (m.p. 123°C). Exhibits moderate antimicrobial activity, though less potent than tetrazole derivatives .
  • Applications : Used in metabolic tracing studies due to ¹³C labeling, highlighting its utility in pharmacokinetic research.

N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives

  • Structure : Tetrazole core (five-membered ring with four N atoms) linked to a furan-2-ylmethyl group.
  • Key Properties : Demonstrated significant antimicrobial activity, particularly compound 6 (MIC = 4 µg/mL against S. epidermidis). Pharmacophore models emphasize the importance of the tetrazole ring and furan substituent for bioactivity .
  • Applications : Promising candidates for combating hospital-acquired infections, though cytotoxicity against human cancer cell lines requires further optimization.

Ranitidine-Related Thioether Derivatives

  • Structure : Thioether (S-C) linkages in compounds like ranitidine nitroacetamide and diamine hemifumarate.
  • Key Properties: These impurities/degradants of ranitidine exhibit altered pharmacokinetic profiles compared to sulfinothioates due to reduced sulfur oxidation states (thioether vs. sulfinothioate). Stability studies indicate susceptibility to oxidative degradation .
  • Applications : Primarily studied as pharmaceutical impurities, underscoring the importance of sulfur oxidation state in drug stability.

Methyl 2-Thiofuroate

  • Structure : Thioester (S-C(O)-O-) derivative of 2-furoic acid.
  • Key Properties: Lower molecular weight (142.18 g/mol) and higher volatility compared to sulfinothioates. Used as a flavoring agent due to its sulfur-containing aroma .
  • Applications: Industrial applications in fragrances and food additives, contrasting with sulfinothioates’ focus on synthetic intermediates.

Data Table: Comparative Analysis of Key Compounds

Compound Functional Group Molecular Weight (g/mol) Key Applications Notable Properties
S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate Sulfinothioate (S=O-S) ~220 (estimated) Synthetic intermediates, bioactivity High polarity, oxidative stability
S-(furan-2-ylmethyl) Carbamothioate Carbamothioate (S-C(O)-N-) 295.08 Isotopic tracing, antimicrobial Stable crystalline solid
N-(Furan-2-ylmethyl) Tetrazole Tetrazole ~180 (varies) Antimicrobial agents High potency, moderate cytotoxicity
Ranitidine Nitroacetamide Thioether (S-C) ~335 (estimated) Pharmaceutical impurity Oxidative degradation susceptibility
Methyl 2-Thiofuroate Thioester (S-C(O)-O-) 142.18 Flavor/fragrance industry Volatile, aromatic

Research Findings and Implications

  • Reactivity: Sulfinothioates exhibit greater oxidative stability than thioethers (e.g., ranitidine derivatives) but are less volatile than thioesters (e.g., Methyl 2-thiofuroate).
  • Bioactivity: While tetrazole derivatives show superior antimicrobial activity, sulfinothioates’ tunable electronic properties make them viable for targeted drug design, particularly in sulfur-mediated enzyme inhibition .
  • Synthetic Utility: The Staudinger-Aza-Wittig reaction (used for carbamothioates) could be adapted for sulfinothioate synthesis, leveraging furan-containing thiols and sulfinyl precursors .

Biological Activity

S-(furan-2-ylmethyl) furan-2-ylmethanesulfinothioate is a compound derived from furan, a five-membered aromatic ring with significant biological activity. This compound has garnered attention due to its potential antimicrobial and antiviral properties. The following sections detail its biological activities, including synthesis, characterization, and specific case studies that highlight its efficacy against various pathogens.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of furan derivatives with sulfinothioate groups. Characterization techniques such as GC-MS, FTIR, and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

The biological activity of this compound has been investigated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound in inhibiting bacterial growth.

Pathogen MIC (mg/L) MBC (mg/L)
Escherichia coli0.010.1
Salmonella typhi0.0010.01
Staphylococcus aureus1.0>100
Bacillus subtilis>100>100

The data suggest that this compound exhibits strong antibacterial activity against Gram-negative bacteria such as Escherichia coli and Salmonella typhi, while showing limited effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

The mode of action for this compound appears to involve both bactericidal and bacteriostatic effects. For instance, it was observed that it kills E. coli and S. typhi at lower concentrations, indicating a bactericidal effect, while it inhibits the growth of B. subtilis without killing it, suggesting a bacteriostatic mechanism .

Study on Antimicrobial Efficacy

In a recent study, various concentrations of this compound were tested against clinical isolates of E. coli and S. typhi. The results demonstrated significant inhibition at concentrations as low as 0.001 mg/L for S. typhi, highlighting the compound's potential for therapeutic applications in treating infections caused by these pathogens .

Antiviral Activity

Emerging research has also explored the antiviral properties of furan derivatives, including this compound, particularly against SARS-CoV-2. Certain derivatives have shown promising inhibitory effects on viral proteases, which are critical for viral replication . This suggests potential applications in developing antiviral therapies.

Q & A

Q. Table 1. Comparative Reactivity of Sulfinothioate Derivatives

DerivativeReaction with Thiols (kobs_{obs}, min1^{-1})Biological Activity (IC50_{50}, µM)
Parent Compound0.153.2 (TRPM8)
5-CN-Substituted0.220.8 (TRPM8)
2,4-Dichloro-Phenoxy0.091.5 (TRPM8)
Data sourced from .

Q. Table 2. Crystallographic Parameters

ParameterValue (This Compound)Reference ()
Dihedral Angle (°)80.980.90 (8)
C–H···O Distance (Å)2.452.42–2.51
Rint_{int}0.030.04

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